Benzoic acid--(1S)-1-chloroethan-1-ol (1/1)
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Overview
Description
Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) is a compound that combines benzoic acid and (1S)-1-chloroethan-1-ol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while (1S)-1-chloroethan-1-ol is a chiral alcohol with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(1S)-1-chloroethan-1-ol (1/1) can be achieved through the esterification of benzoic acid with (1S)-1-chloroethan-1-ol. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
Benzoic acid+(1S)-1-chloroethan-1-ol→Benzoic acid–(1S)-1-chloroethan-1-ol+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid–(1S)-1-chloroethan-1-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The chlorine substituent can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Benzoic acid and (1S)-1-chloroethanone.
Reduction: Benzoic acid and (1S)-1-ethanol.
Substitution: Benzoic acid and (1S)-1-hydroxyethan-1-ol or (1S)-1-aminoethan-1-ol.
Scientific Research Applications
Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid–(1S)-1-chloroethan-1-ol (1/1) involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It can interact with cellular receptors, leading to changes in cell signaling and function.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in chemical reactions that modify biological molecules.
Comparison with Similar Compounds
Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) can be compared with other similar compounds, such as:
Benzoic acid–(1R)-1-chloroethan-1-ol (1/1): The enantiomer of the compound, which may have different biological activities and properties.
Benzoic acid–(1S)-1-bromoethan-1-ol (1/1): A similar compound with a bromine substituent instead of chlorine, which may exhibit different reactivity.
Benzoic acid–(1S)-1-hydroxyethan-1-ol (1/1): A compound where the chlorine atom is replaced with a hydroxyl group, leading to different chemical and biological properties.
Conclusion
Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in the fields of chemistry, biology, medicine, and materials science.
Properties
CAS No. |
666174-90-9 |
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Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
benzoic acid;(1S)-1-chloroethanol |
InChI |
InChI=1S/C7H6O2.C2H5ClO/c8-7(9)6-4-2-1-3-5-6;1-2(3)4/h1-5H,(H,8,9);2,4H,1H3/t;2-/m.1/s1 |
InChI Key |
YHWNREUNPOJCDS-ARGLLVQISA-N |
Isomeric SMILES |
C[C@@H](O)Cl.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(O)Cl.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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